Naphthalene-1,3,5-trisulfonic acid

Overview

Description

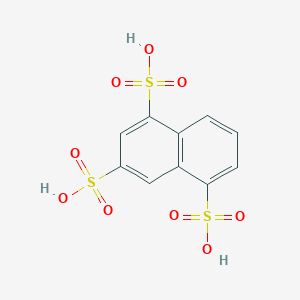

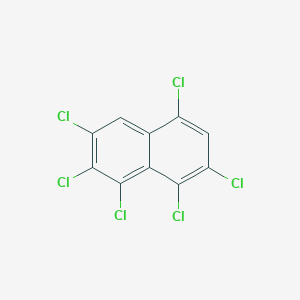

Naphthalene-1,3,5-trisulfonic acid is an organic compound belonging to the class of naphthalenesulfonic acids. It is characterized by the presence of three sulfonic acid groups attached to the naphthalene ring at positions 1, 3, and 5. This compound is known for its high solubility in water and its use in various industrial and research applications.

Mechanism of Action

Target of Action

Naphthalene-1,3,5-trisulfonic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon It’s known that sulfonic acids, in general, are strong acids and can participate in various chemical reactions .

Mode of Action

It’s known that it can be prepared by the disulfonation of naphthalene with oleum . Further sulfonation gives the 1,3,5-trisulfonic acid derivative .

Biochemical Pathways

It’s known that the compound can be used as a residue found in environmental samples that is a result of the degradation of domestic and industrial use surfactants .

Pharmacokinetics

It’s known that the compound is extremely soluble in water , which could potentially influence its bioavailability.

Result of Action

It’s known that the total reaction mixture is nitrated and the resulting 8-nitro derivative is reduced to give a mixture of 1-aminonaphthalene-3,6,8- and 4,6,8-trisulfonic acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C , indicating that temperature and atmospheric conditions can impact its stability.

Biochemical Analysis

Biochemical Properties

Naphthalene-1,3,5-trisulfonic acid is involved in various biochemical reactions. It is used as an anionic chromophore in capillary electrophoresis . It is also used as an anionic dopant for the polymerization of pyrrole .

Cellular Effects

Its role as an anionic chromophore and dopant suggests that it may influence cellular processes related to these functions .

Molecular Mechanism

It is known to participate in the disulfonation of naphthalene with oleum

Metabolic Pathways

This compound is involved in the disulfonation of naphthalene with oleum

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1,3,5-trisulfonic acid is typically synthesized through the sulfonation of naphthalene. The process involves the following steps:

Sulfonation of Naphthalene: Naphthalene is reacted with sulfur trioxide in an inert solvent at temperatures ranging from -40°C to +20°C.

Further Sulfonation: The resulting product is further sulfonated with oleum (fuming sulfuric acid) at temperatures between 90°C and 95°C.

Industrial Production Methods: In industrial settings, this compound is produced by simultaneously adding naphthalene and 65% oleum to sulfuric acid monohydrate over a period of 32 hours at 30-35°C. The mixture is then heated at 50°C for 1 hour, 70°C for 1 hour, and finally 90°C for 7 hours .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,3,5-trisulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Substitution: The sulfonic acid groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorosulfonic acid and sulfuric acid.

Major Products:

Oxidation Products: this compound derivatives with additional oxygen-containing functional groups.

Reduction Products: Sulfonate salts of this compound.

Substitution Products: Compounds with substituted functional groups replacing the sulfonic acid groups.

Scientific Research Applications

Naphthalene-1,3,5-trisulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.

Biology: Employed in biochemical assays and as a reagent in various biological experiments.

Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Comparison with Similar Compounds

Naphthalene-1,3,5-trisulfonic acid can be compared with other naphthalenesulfonic acids, such as:

Naphthalene-1,5-disulfonic acid (Armstrong’s acid): This compound has two sulfonic acid groups at positions 1 and 5.

Naphthalene-1,3,6-trisulfonic acid: Similar to this compound but with the third sulfonic acid group at position 6.

This compound is unique due to its specific arrangement of sulfonic acid groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name |

naphthalene-1,3,5-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMHJULHWVWVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985148 | |

| Record name | Naphthalene-1,3,5-trisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6654-64-4 | |

| Record name | 1,3,5-Naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6654-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Naphthalenetrisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006654644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Naphthalenetrisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene-1,3,5-trisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,3,5-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Suramin, a derivative of Naphthalene-1,3,5-trisulfonic acid, exhibits a multifaceted mode of action. In vitro studies demonstrate its ability to inhibit the release of cartilage-degrading enzymes from macrophages. [] It effectively antagonizes enzymes like beta-glucuronidase and cathepsin D, hindering their role in cartilage breakdown. [] Suramin also interferes with the autolytic release of proteoglycans from chondrocytes, suggesting inhibitory activity against chondrocyte-derived neutral proteinases. [] Furthermore, Suramin demonstrates antagonistic effects on P2 purinergic receptors. It acts as a competitive antagonist for both P2X and P2Y receptors, impacting various cellular processes mediated by these receptors. [, , , ]

ANone: While the provided research excerpts don't delve into the specific spectroscopic data of this compound, we can deduce its basic structural information.

A: Modifications to the basic structure of this compound, as seen with derivatives like NF023 and NF272, significantly influence their potency and selectivity for P2 receptor subtypes. [, ] The symmetrical 3'-urea modification in NF023 results in competitive antagonism of both P2X and P2Y receptors, highlighting the importance of this structural feature for receptor binding. [] Further research exploring diverse structural modifications is crucial for designing more selective and potent P2 receptor antagonists based on the this compound scaffold.

A: While in vitro studies show promising results for Suramin in preventing cartilage breakdown, in vivo studies paint a different picture. Despite its in vitro efficacy, Suramin, administered subcutaneously at 10 mg/kg/day, failed to prevent cartilage and bone erosion in a rat model of adjuvant arthritis. [] This discrepancy underscores the importance of comprehensive in vivo investigations to validate in vitro findings and accurately assess the therapeutic potential of compounds like Suramin.

A: Despite its inhibitory action on various enzymes and receptors, Suramin's therapeutic application faces challenges. Its lack of efficacy in preventing cartilage and bone erosion in the adjuvant arthritic rat model raises concerns about its clinical translation for inflammatory conditions. [] Additionally, Suramin's inhibitory effect on multiple P2 receptor subtypes, while highlighting its potential as a research tool, raises concerns about off-target effects and limited selectivity. [, , ] Further research is necessary to explore alternative derivatives with improved target specificity and enhanced in vivo efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dichlorobenzoyl)amino]-4-[3-methoxypropyl(pentyl)amino]-4-oxobutanoic acid](/img/structure/B8720.png)

![2-[5-Methyl-4-((2,2,2-trifluorethoxy)-2-pyridinyl)-methylthio]-benzimidazole](/img/structure/B8721.png)

![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)

![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)

![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)